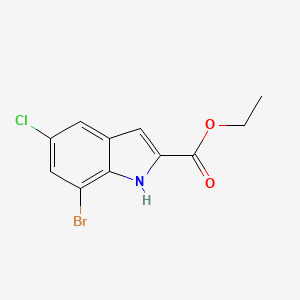

Ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate

Description

Overview of Indole Derivatives in Chemical Research

Indole derivatives occupy a central role in modern chemical research due to their ubiquity in natural products and synthetic pharmaceuticals. The indole scaffold, a bicyclic structure comprising a benzene ring fused to a pyrrole ring, serves as the backbone for neurotransmitters (e.g., serotonin), hormones (e.g., melatonin), and alkaloids (e.g., psilocybin). Its electron-rich aromatic system enables diverse electrophilic substitutions, facilitating the synthesis of compounds with tailored biological activities.

In medicinal chemistry, indole derivatives have demonstrated efficacy in targeting cancer cells, microbial pathogens, and inflammatory pathways. For example, indomethacin, a nonsteroidal anti-inflammatory drug, and pindolol, a β-blocker, highlight the therapeutic versatility of this scaffold. The introduction of halogen atoms, such as bromine and chlorine, enhances the pharmacokinetic properties of indole derivatives by improving lipophilicity and metabolic stability. This compound exemplifies such modifications, positioning it as a candidate for further pharmacological exploration.

Structural Characteristics of this compound

The molecular structure of this compound is defined by three key features:

- Halogen Substituents : Bromine at position 7 and chlorine at position 5 introduce steric and electronic effects that influence reactivity and intermolecular interactions.

- Ethyl Carboxylate Group : The ester moiety at position 2 enhances solubility in organic solvents and serves as a handle for further chemical modifications.

- Indole Core : The planar aromatic system enables π-π stacking and hydrogen bonding, critical for binding to biological targets.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₉BrClNO₂ | |

| Molecular Weight | 302.55 g/mol | |

| Boiling Point | 421.9±40.0 °C (Predicted) | |

| Density | 1.6±0.1 g/cm³ (Predicted) | |

| Storage Conditions | 2–8 °C |

The compound’s synthetic pathway typically begins with bromination and chlorination of a precursor indole, followed by carboxylation to install the ethyl ester group. For instance, EvitaChem describes a process where bromination of 5-chloroindole-2-carboxylate intermediates yields the target compound under controlled reaction conditions.

Historical Context and Discovery

The discovery of this compound is rooted in the broader history of indole chemistry. Indole itself was first isolated in 1866 by Adolf von Baeyer through the reduction of oxindole. Over the next century, advances in heterocyclic chemistry enabled the synthesis of halogenated indoles, driven by their potential in dye manufacturing and pharmaceuticals.

The specific synthesis of this compound emerged from methodologies developed for functionalizing indole at the 7-position. For example, nitrene insertion and radical cyclization techniques, as documented in studies on ethyl indole-2-carboxylates, provided a foundation for introducing bromine and chlorine substituents. Modern protocols, such as those employed by Biosynce and EvitaChem, optimize yields and purity through automated reactors and flow chemistry.

Relevance to Contemporary Organic and Medicinal Chemistry

In contemporary research, this compound serves two primary roles:

- Synthetic Intermediate : Its halogen and ester groups make it a versatile building block for cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions, enabling access to complex indole derivatives.

- Pharmacological Probe : Preliminary studies suggest antimicrobial and anticancer activities, likely mediated by interactions with cellular proteins or DNA. For instance, halogenated indoles often disrupt microbial cell membranes or inhibit enzymes like topoisomerases.

Table 2: Potential Applications in Drug Discovery

| Application | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial Agents | Disruption of cell membranes | |

| Anticancer Therapeutics | Inhibition of kinase enzymes | |

| Anti-inflammatory Drugs | Modulation of COX-2 pathways |

Ongoing research aims to refine the compound’s selectivity and potency through structural modifications, such as replacing the ethyl group with bulkier esters or introducing additional substituents. These efforts align with the broader trend of leveraging halogenated indoles to address drug resistance and unmet medical needs.

Properties

Molecular Formula |

C11H9BrClNO2 |

|---|---|

Molecular Weight |

302.55 g/mol |

IUPAC Name |

ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate |

InChI |

InChI=1S/C11H9BrClNO2/c1-2-16-11(15)9-4-6-3-7(13)5-8(12)10(6)14-9/h3-5,14H,2H2,1H3 |

InChI Key |

VABKCLOAFMABBV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=CC(=C2N1)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of Ethyl 7-Chloro-1H-Indole-2-Carboxylate Intermediate

A critical precursor to the target compound, ethyl 7-chloro-1H-indole-2-carboxylate (CAS 43142-64-9), is synthesized via PPA-mediated cyclization of 2-chlorophenylhydrazine hydrochloride and ethyl pyruvate. Key steps include:

- Reaction Conditions : Heating at 190°C in PPA for 5 minutes, followed by purification via silica gel chromatography.

- Yield : 45.7%.

- 1H NMR Characterization : Peaks at δ 1.40–1.46 (3H, m, CH3), 4.43 (2H, dd, J = 7.3, 14.2 Hz, OCH2), and 7.09–7.61 ppm (aromatic protons).

Nitrene Insertion and Radical Cyclization

Nitrene insertion offers a robust alternative for constructing the indole ring while simultaneously introducing halogens. This method, highlighted in PMC literature, avoids harsh acidic conditions and enables precise halogen placement.

Azide Formation and Thermolysis

- Step 1 : Condensation of 4-bromo-2-chlorobenzaldehyde with ethyl azidoacetate forms the corresponding azide.

- Step 2 : Thermolysis in chlorobenzene at elevated temperatures induces cyclization, yielding the indole core.

- Halogenation : Post-cyclization iodination or bromination using ICl or Br2 achieves the desired substitution pattern.

Advantages Over Traditional Methods

- Yield Improvement : Substituting toluene with chlorobenzene increases reaction efficiency.

- Functional Group Tolerance : This method accommodates diverse substituents, making it suitable for synthesizing analogs.

Direct Halogenation of Pre-Formed Indole Carboxylates

Direct halogenation of ethyl 5-chloro-1H-indole-2-carboxylate or ethyl 7-bromo-1H-indole-2-carboxylate represents a modular approach. However, regioselectivity challenges necessitate careful optimization.

Bromination of Ethyl 5-Chloro-1H-Indole-2-Carboxylate

Chlorination of Ethyl 7-Bromo-1H-Indole-2-Carboxylate

- Reagents : Sulfuryl chloride (SO2Cl2) or chlorine gas in dichloromethane.

- Positional Control : Electron-withdrawing ester groups direct electrophilic substitution to C-5.

Comparative Analysis of Preparation Methods

| Method | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Fischer Indole Synthesis | PPA, ethyl pyruvate | 45–50 | Scalable, established protocol | Harsh conditions, multi-step |

| Nitrene Insertion | Ethyl azidoacetate, ICl/Br2 | 60–70 | High regioselectivity, mild conditions | Requires specialized intermediates |

| Direct Halogenation | NBS, SO2Cl2 | 30–40 | Modular, late-stage functionalization | Competing side reactions |

Industrial-Scale Production and Optimization

Commercial suppliers like Biosynce emphasize scalable synthesis, with batches ranging from grams to hundreds of kilograms. Their protocol highlights:

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the halogen substituents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the indole ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while oxidation and reduction can lead to different oxidized or reduced derivatives .

Scientific Research Applications

Pharmaceutical Development

Ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate serves as a crucial intermediate in the synthesis of pharmaceuticals. Its derivatives have shown potential therapeutic effects, particularly in the treatment of neurological disorders and cancer. The presence of halogen substituents enhances its reactivity and biological profile, making it suitable for drug design.

Case Study: Anticancer Activity

Research has demonstrated that indole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from this compound have been tested for their activity against pancreatic (Panc-1), breast (MCF-7), and epithelial (A-549) cancer cell lines. One study reported that specific derivatives showed lower GI50 values than established drugs like erlotinib, indicating their potential as effective anticancer agents .

Biological Research

The compound is extensively utilized in biological studies due to its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antiviral activities. Researchers investigate the mechanisms of action of this compound to understand its biological effects better.

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains |

| Antiviral | Potential activity against viral infections |

| Anticancer | Inhibits proliferation of cancer cells |

| Anti-inflammatory | Reduces inflammation in biological systems |

Material Science

In material science, this compound is explored for its unique electronic properties. It is being investigated for applications in organic semiconductors and other advanced materials.

Application in Organic Electronics

The compound's electronic properties make it suitable for developing organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that indole derivatives can enhance charge transport and stability in these materials .

Analytical Chemistry

This compound is also employed as a standard reference material in analytical chemistry. It aids in the calibration and validation of techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry.

Use in Calibration

The compound's defined chemical structure allows it to serve as a benchmark for method development and quality control in analytical laboratories.

Organic Synthesis

The compound is leveraged in organic synthesis to develop novel synthetic pathways for complex molecules. Its reactivity facilitates various chemical transformations, enhancing efficiency and yield in synthetic processes.

Synthetic Pathways

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids |

| Reduction | Lithium aluminium hydride | Alcohol derivatives |

| Substitution | Amines or alcohols with a base | Amides, esters, ethers |

Mechanism of Action

The mechanism of action of Ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine substituents can influence its binding affinity and selectivity towards these targets. The compound may act by modulating the activity of enzymes, receptors, or other proteins involved in various biological processes .

Comparison with Similar Compounds

Structural Comparison

Key Observations :

- Halogen vs. Electron-Donating Groups: The target compound’s 7-bromo and 5-chloro substituents introduce steric bulk and electron-withdrawing effects, contrasting with electron-donating groups like methoxy (e.g., ethyl 5-methoxyindole-2-carboxylate) .

- Positional Isomerism : Compared to 7-chloro-3-methyl-1H-indole-2-carboxylic acid , the target’s bromine at position 7 (vs. chlorine) and ester group (vs. carboxylic acid) may alter solubility and metabolic stability.

Key Observations :

- Halogenation Timing : The target’s bromine and chlorine substituents likely require early-stage introduction, whereas triazole derivatives (e.g., ) are synthesized via late-stage click chemistry.

- Esterification : The ethyl ester at position 2 is common in indole-2-carboxylates and is typically installed via esterification under acidic or Lewis acid conditions .

Physicochemical Properties

Key Observations :

- Ester vs.

- Halogen Effects: Bromine’s polarizability may increase molecular weight and melting point relative to non-halogenated analogs.

Biological Activity

Ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, characterized by its unique halogenated structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 268.56 g/mol. The presence of bromine and chlorine atoms in its structure enhances its reactivity and biological profile, making it a subject of interest in various pharmacological studies.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of indole derivatives, including this compound. Research indicates that compounds within this class can inhibit cancer cell proliferation through various mechanisms:

- Inhibition of Cell Growth : Studies have shown that indole derivatives can exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives similar to this compound have demonstrated GI50 values ranging from 29 nM to 78 nM against different cancer types, indicating their potency in inhibiting cell growth .

| Compound | Cell Line Tested | GI50 (nM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | ~56 |

| Similar Indole Derivative | A-549 (lung cancer) | 33 |

| Similar Indole Derivative | Panc-1 (pancreatic cancer) | 29 |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Indole derivatives are known to exhibit varying degrees of antibacterial activity against pathogenic bacteria:

- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds indicate strong antibacterial effects, with some derivatives showing MIC values as low as 0.35 μg/mL against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae.

| Compound | Bacterial Strain Tested | MIC (μg/mL) |

|---|---|---|

| This compound | E. coli | 0.35 |

| Similar Indole Derivative | K. pneumoniae | 0.75 |

| Similar Indole Derivative | Pseudomonas aeruginosa | 9.375 |

The biological activity of this compound is attributed to its ability to interact with specific biological targets, including enzymes and receptors:

- Enzyme Inhibition : Indole derivatives can inhibit key enzymes involved in cellular processes, leading to altered metabolic pathways that affect cell survival and proliferation.

- Receptor Binding : Molecular docking studies suggest that this compound can effectively bind to target proteins, influencing their activity and potentially leading to therapeutic effects.

Study on Antiproliferative Effects

In a recent study, a series of indole-based derivatives were synthesized and evaluated for their antiproliferative effects on various cancer cell lines. This compound was included in this evaluation, demonstrating promising results with significant inhibition of cell viability at concentrations as low as 50 µM .

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of halogenated indoles, including this compound. The study reported that the compound exhibited considerable antibacterial activity against several strains, including Staphylococcus aureus and E. coli, with MIC values indicating strong potential for development into therapeutic agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate?

- Methodology : The compound can be synthesized via copper-catalyzed cyclization or coupling reactions. For example, similar indole derivatives are synthesized using CuI as a catalyst in PEG-400/DMF solvent mixtures, followed by extraction with ethyl acetate and purification via flash column chromatography (70:30 ethyl acetate/hexane) . Key steps include:

- Reaction monitoring via TLC (Rf = 0.30 in ethyl acetate/hexane).

- Final characterization using , , and FAB-HRMS for mass confirmation .

Q. How can the purity and structural integrity of this compound be validated?

- Methodology :

- Chromatography : Use flash column chromatography (ethyl acetate/hexane gradients) to isolate pure product .

- Spectroscopy : Confirm structure via (chemical shifts for indole protons: δ 7.2–7.8 ppm) and (ester carbonyl at ~165 ppm) .

- Mass Spectrometry : FAB-HRMS or ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 427.0757 for a related bromo-indole) .

Q. What safety protocols are recommended for handling halogenated indole derivatives?

- Methodology :

- Personal Protective Equipment (PPE) : Wear P95 respirators, nitrile gloves, and safety goggles to avoid inhalation, skin contact, or eye exposure .

- Engineering Controls : Use fume hoods for reactions and ensure proper ventilation .

- Waste Disposal : Segregate halogenated waste and dispose via certified hazardous waste facilities .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Methodology :

- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and torsional parameters .

- Data Interpretation : Compare experimental data with computational models (DFT calculations) to validate electronic effects of bromo/chloro substituents .

Q. What strategies mitigate low yields in multi-step functionalization of this indole scaffold?

- Methodology :

- Stepwise Protection/Deprotection : For example, introduce bromo and chloro groups sequentially using electrophilic substitution, protecting the ester moiety with trimethylsilyl chloride .

- Catalytic Optimization : Screen palladium or copper catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for boronates) .

- Reaction Monitoring : Use in-situ IR or HPLC to track intermediate formation .

Q. How do photochemical methods enhance indole functionalization?

- Methodology :

- [3+2] Cycloaddition : Employ UV light to activate azide-alkyne reactions, enabling regioselective substitution at the indole C-3 position .

- Solvent Selection : Use acetonitrile or THF for optimal light penetration and reaction efficiency .

Data Contradiction Analysis

Q. How to address discrepancies in spectroscopic data for halogenated indoles?

- Methodology :

- Cross-Validation : Compare NMR data across deuterated solvents (CDCl vs. DMSO-d) to identify solvent-induced shifts .

- Crystallographic Correlation : Resolve ambiguities in NOE (Nuclear Overhauser Effect) data using SCXRD-derived spatial arrangements .

- Isotopic Labeling : Use -labeled analogs to clarify nitrogen-centered reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.